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Compound of Interest

Compound Name: 2,6-Pyridinedicarboxaldehyde

Cat. No.: B058191 Get Quote

A comprehensive guide for researchers, scientists, and drug development professionals on the

spectroscopic properties of 2,6-pyridinedicarboxaldehyde and its key derivatives. This guide

provides a comparative analysis of their spectral data, detailed experimental protocols, and a

visualization of a key application in chemosensing.

This publication offers an objective comparison of the spectroscopic characteristics of 2,6-
pyridinedicarboxaldehyde and its derivatives, including 2,6-diacetylpyridine, pyridine-2,6-

dicarboxylic acid, and 2,6-pyridinedimethanol. By presenting quantitative data in a clear, tabular

format and providing detailed experimental methodologies, this guide serves as a valuable

resource for the identification, characterization, and application of these versatile compounds.

Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data for 2,6-pyridinedicarboxaldehyde
and its selected derivatives. This allows for a direct comparison of their characteristic spectral

features across various analytical techniques.
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Compound
1H NMR (δ,
ppm)

13C NMR
(δ, ppm)

IR (ν, cm-1)
Mass Spec
(m/z)

UV-Vis
(λmax, nm)

2,6-

Pyridinedicar

boxaldehyde

10.1 (s, 2H,

CHO), 8.2 (d,

2H, Ar-H), 8.0

(t, 1H, Ar-H)

192.5 (CHO),

152.0 (C=N),

138.0 (Ar-C),

125.0 (Ar-C)

1710 (C=O),

1580 (C=N),

1310 (C-H)

135 (M+) 254, 202[1]

2,6-

Diacetylpyridi

ne

2.8 (s, 6H,

CH3), 8.2 (d,

2H, Ar-H), 8.0

(t, 1H, Ar-H)

200.1 (C=O),

152.8 (C=N),

137.5 (Ar-C),

124.5 (Ar-C),

26.5 (CH3)

1690 (C=O),

1575 (C=N),

1240 (C-C)

163 (M+)[2] N/A

Pyridine-2,6-

dicarboxylic

acid

13.1 (br s,

2H, COOH),

8.3 (d, 2H,

Ar-H), 8.2 (t,

1H, Ar-H)[3]

165.0

(COOH),

148.5 (C=N),

139.0 (Ar-C),

125.5 (Ar-C)

3000-2500

(O-H), 1720

(C=O), 1580

(C=N)

167 (M+),

123, 79[3]
265-280

2,6-

Pyridinedimet

hanol

7.70 (t, 1H,

Ar-H), 7.20

(d, 2H, Ar-H),

4.78 (s, 4H,

CH2)[4]

159.0 (C=N),

137.0 (Ar-C),

120.0 (Ar-C),

64.0

(CH2OH)

3300-3100

(O-H), 1590

(C=N), 1050

(C-O)

139 (M+),

108, 80[5]
262

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These

protocols are generalized and may require optimization based on the specific instrumentation

and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-25 mg of the solid sample in approximately 0.7 mL of a

suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

Filtration: Filter the solution through a glass wool plug in a Pasteur pipette directly into a

clean, dry 5 mm NMR tube to remove any particulate matter.
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Instrumentation: Acquire 1H and 13C NMR spectra on a 300 or 400 MHz NMR spectrometer.

Data Acquisition: For 1H NMR, a sufficient number of scans are acquired to obtain a good

signal-to-noise ratio. For 13C NMR, a larger number of scans is typically required due to the

lower natural abundance of the 13C isotope.

Referencing: Chemical shifts are reported in parts per million (ppm) relative to

tetramethylsilane (TMS) as an internal standard (0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with

approximately 100 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and

pestle.

Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin,

transparent pellet.

Instrumentation: Record the FT-IR spectrum using a suitable FT-IR spectrometer.

Data Acquisition: Collect the spectrum over a range of 4000-400 cm-1 with a resolution of 4

cm-1. A background spectrum of the KBr pellet is recorded and automatically subtracted

from the sample spectrum.

Data Reporting: Report the frequencies of significant absorption bands in wavenumbers (cm-

1).

Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent

(e.g., ethanol, methanol, or water). The concentration should be adjusted to yield an

absorbance reading between 0.1 and 1.0.

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition: Scan the sample from 200 to 800 nm. Use a matched cuvette containing

the pure solvent as a reference.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b058191?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Analysis: Determine the wavelength of maximum absorbance (λmax).

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (GC).

Ionization: Utilize electron ionization (EI) at 70 eV to generate charged fragments.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

quadrupole or time-of-flight (TOF) analyzer.

Data Reporting: Report the m/z values of the molecular ion (M+) and major fragment ions.

Visualization of a Key Application: Metal Ion
Sensing
Derivatives of 2,6-pyridinedicarboxaldehyde, particularly Schiff bases, are widely employed

as chemosensors for the detection of various metal ions. The following diagram illustrates the

general mechanism of metal ion sensing by a fluorescent Schiff base derivative.

Sensor Design & Synthesis

Detection Mechanism Signal Output

2,6-Pyridinedicarboxaldehyde

Schiff Base Chemosensor
(Low Fluorescence)Condensation

Fluorogenic Amine

Sensor-Metal Complex
(High Fluorescence)

Coordination

Metal Ion (e.g., Zn²⁺) Fluorescence EmissionExcitation
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Click to download full resolution via product page

Caption: Mechanism of metal ion detection by a Schiff base chemosensor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b058191?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

